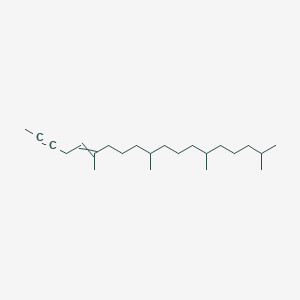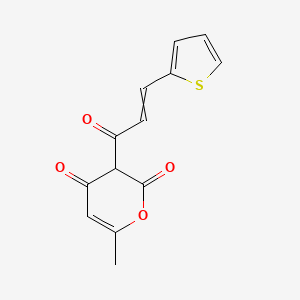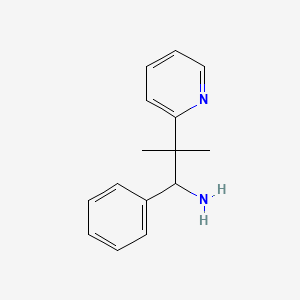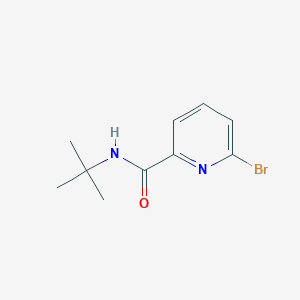![molecular formula C8H11ClN2O B8524927 [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B8524927.png)
[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a methyl group, and a methylamino group attached to a pyridine ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-5-methylpyridin-3-amine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction and solvents to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-methylpyridin-3-amine: A precursor in the synthesis of [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol.
4-(Methylamino)pyridin-3-yl)methanol: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a chloro group and a methylamino group on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H11ClN2O/c1-5-7(10-2)6(4-12)3-11-8(5)9/h3,12H,4H2,1-2H3,(H,10,11) |
Clé InChI |
NYGSHZQSNRVOEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN=C1Cl)CO)NC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene](/img/structure/B8524856.png)
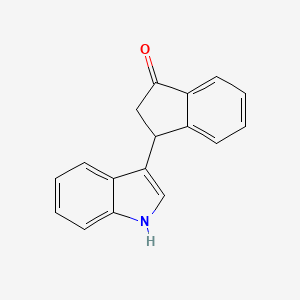

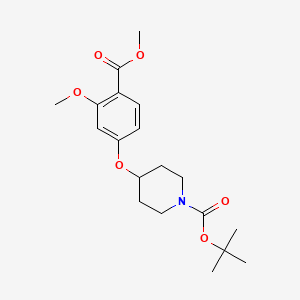
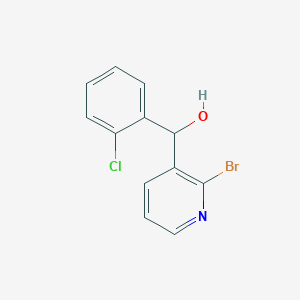
![1-[4,4-Bis(p-fluorophenyl)cyclohexyl]-4-piperidone](/img/structure/B8524885.png)
